molecular formula C20H24N2O3S B11669464 2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11669464
M. Wt: 372.5 g/mol
InChI Key: UXFUAUXEXVANBY-UHFFFAOYSA-N
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Description

2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothieno ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves several steps. One efficient method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory amounts and involves the use of palladium catalysts under specific reaction conditions. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating central nervous system activities .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidines such as:

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H24N2O3S/c1-3-24-14-10-9-12(11-15(14)25-4-2)18-21-19(23)17-13-7-5-6-8-16(13)26-20(17)22-18/h9-11,18,22H,3-8H2,1-2H3,(H,21,23)

InChI Key

UXFUAUXEXVANBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC

Origin of Product

United States

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